

# Introduction: Unveiling a Versatile Synthetic Scaffold

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## Compound of Interest

Compound Name: **7-Amino-2,3-dihydroinden-1-one**

Cat. No.: **B1365307**

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**7-Amino-2,3-dihydroinden-1-one**, also known as 7-amino-1-indanone, is a bifunctional aromatic compound featuring a rigid indanone core.<sup>[1][2]</sup> The indanone framework is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.<sup>[3][4]</sup> The strategic placement of a primary amine and a ketone on this scaffold makes **7-Amino-2,3-dihydroinden-1-one** a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science.<sup>[5]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications for researchers and development scientists.

## Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and physicochemical characteristics of **7-Amino-2,3-dihydroinden-1-one** are summarized below.

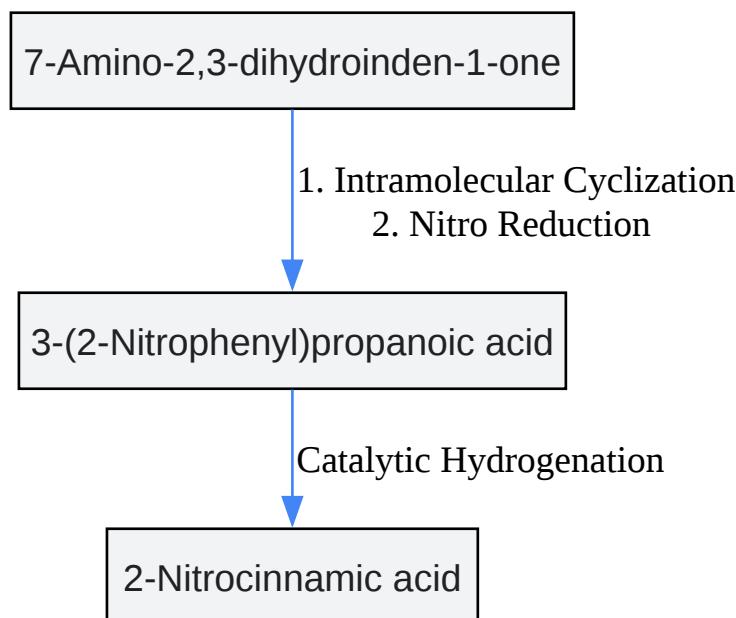
Property	Value	Source
CAS Number	628732-03-6	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	147.17 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
IUPAC Name	7-amino-2,3-dihydro-1H-inden-1-one	<a href="#">[1]</a> <a href="#">[6]</a>
SMILES	NC1=CC=CC2=C1C(=O)CC2	<a href="#">[1]</a>
InChIKey	GZRHFGSCUQBJHR-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	Solid (Typical)	<a href="#">[9]</a>
Storage	Keep in dark place, inert atmosphere, 2-8°C	<a href="#">[7]</a>

## Part 2: Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted indanones exist, a common and reliable strategy involves the intramolecular Friedel-Crafts acylation of a functionalized 3-phenylpropanoic acid. This approach ensures precise control over the substitution pattern on the aromatic ring.

## Proposed Retrosynthetic Pathway

The synthesis logically begins by disconnecting the C4a-C5 bond of the indanone ring, which is formed during the key cyclization step. This retrosynthetic analysis points to 3-(2-aminophenyl)propanoic acid as the immediate precursor.



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Caption: Retrosynthetic analysis of **7-Amino-2,3-dihydroinden-1-one**.

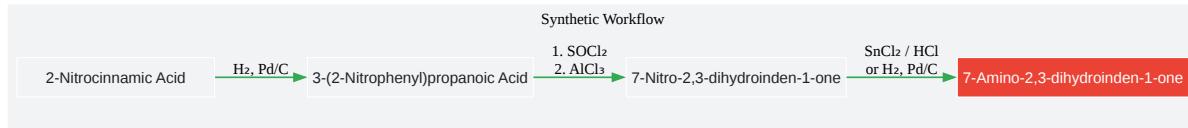
## Step-by-Step Synthetic Workflow

**Step 1: Reduction of the Cinnamic Acid Derivative** The synthesis commences with the selective reduction of the alkene double bond of 2-nitrocinnamic acid. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst is the method of choice. This reaction is highly efficient and selective for the alkene in the presence of the nitro group and aromatic ring, proceeding under mild conditions to yield 3-(2-nitrophenyl)propanoic acid.

**Step 2: Intramolecular Friedel-Crafts Acylation** The carboxylic acid precursor is then activated to facilitate cyclization. Thionyl chloride ( $\text{SOCl}_2$ ) is commonly used to convert the carboxylic acid to a more reactive acyl chloride. In the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), the acyl chloride undergoes an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the five-membered ketone ring, yielding 7-nitro-2,3-dihydroinden-1-one. The cyclization occurs ortho to the activating nitro group's meta-directing influence, leading to the desired regioisomer.

**Step 3: Reduction of the Nitro Group** The final step is the reduction of the nitro group to the primary amine. Various reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g.,  $\text{H}_2$ , Pd/C) or metal-acid systems like tin(II) chloride ( $\text{SnCl}_2$ ) in hydrochloric

acid (HCl). This reduction provides the target molecule, **7-Amino-2,3-dihydroinden-1-one**, which can then be purified by recrystallization or column chromatography.



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Caption: Proposed synthetic workflow for **7-Amino-2,3-dihydroinden-1-one**.

## Part 3: Analytical Characterization

Confirming the identity and purity of the final compound is paramount. The following spectroscopic methods are essential for the structural elucidation of **7-Amino-2,3-dihydroinden-1-one**.

Technique	Expected Observations
<sup>1</sup> H NMR	~7.0-7.5 ppm (m, 3H): Aromatic protons. ~4.0-5.0 ppm (br s, 2H): Amine (-NH <sub>2</sub> ) protons. ~2.9-3.1 ppm (t, 2H): Methylene (-CH <sub>2</sub> ) protons adjacent to the aromatic ring. ~2.6-2.8 ppm (t, 2H): Methylene (-CH <sub>2</sub> ) protons adjacent to the carbonyl group.
<sup>13</sup> C NMR	~200-205 ppm: Carbonyl (C=O) carbon. ~115-150 ppm: Aromatic carbons (6 signals expected). ~35-40 ppm: Methylene (-CH <sub>2</sub> ) carbon adjacent to the aromatic ring. ~25-30 ppm: Methylene (-CH <sub>2</sub> ) carbon adjacent to the carbonyl group.
IR Spectroscopy	3300-3500 cm <sup>-1</sup> (two bands): N-H stretching of the primary amine. ~1680-1700 cm <sup>-1</sup> (strong): C=O stretching of the aryl ketone. ~1600 cm <sup>-1</sup> : C=C stretching of the aromatic ring.
Mass Spec. (EI)	m/z 147: Molecular ion (M <sup>+</sup> ) peak.[6] m/z 119: Fragment corresponding to the loss of CO (M <sup>+</sup> - 28).

Note: Predicted chemical shifts (ppm) are relative to TMS. The exact values may vary depending on the solvent and instrument used.[10][11][12][13][14]

## Part 4: Applications in Drug Discovery and Chemical Synthesis

The true value of **7-Amino-2,3-dihydroinden-1-one** lies in its utility as a synthetic intermediate.[3] The two orthogonal functional groups—the nucleophilic amine and the electrophilic ketone—allow for a wide range of selective chemical modifications.

- **Pharmaceutical Scaffolding:** The amine group serves as a key handle for introducing diverse substituents via reactions like amide bond formation, sulfonylation, reductive amination, and Buchwald-Hartwig amination.[3] These reactions are fundamental in library synthesis for

screening and lead optimization in drug discovery programs. The indanone core itself is a component of various biologically active agents.[4]

- Derivatization to Novel Heterocycles: The ketone can participate in condensation reactions with various reagents to construct novel, fused heterocyclic systems, which are of significant interest in medicinal chemistry.[15]
- Precursor for Advanced Intermediates: The compound can be a precursor to other valuable intermediates, such as the corresponding indanol (via ketone reduction) or indanylamine (via reductive amination), expanding its synthetic potential.[16]

## Exemplary Protocol: N-Acetylation

This protocol details a standard laboratory procedure for the acylation of the amine group, demonstrating its utility as a nucleophilic handle.

Objective: To synthesize N-(1-oxo-2,3-dihydro-1H-inden-7-yl)acetamide.

Materials:

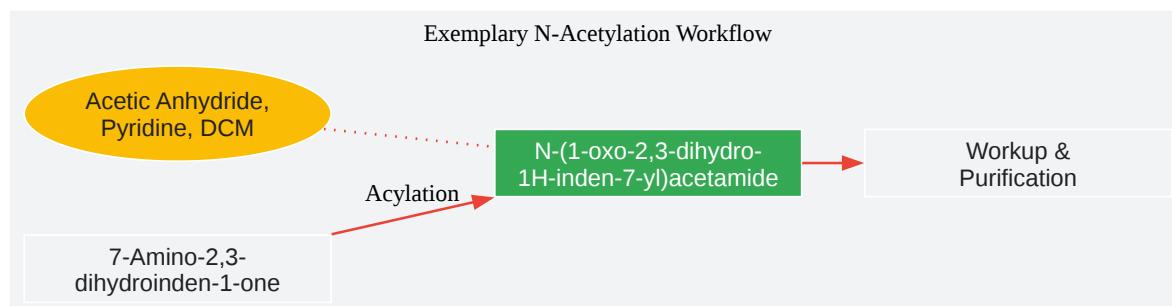
- 7-Amino-2,3-dihydroinden-1-one** (1.0 eq)
- Acetic anhydride (1.2 eq)
- Pyridine (catalytic amount)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve **7-Amino-2,3-dihydroinden-1-one** in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

- Add a catalytic amount of pyridine to the solution.
- Cool the mixture to 0°C using an ice bath.
- Slowly add acetic anhydride dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to yield the pure N-acetylated product.

**Self-Validation:** The success of the synthesis must be confirmed by analytical techniques such as NMR, IR, and Mass Spectrometry to verify the structure and purity of the resulting amide. The disappearance of the amine N-H stretches and the appearance of an amide N-H and a new carbonyl stretch in the IR spectrum would be key indicators.



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Caption: Workflow for a typical derivatization of the amine group.

## Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **7-Amino-2,3-dihydroinden-1-one**.

- GHS Hazard Statements: According to available data, this compound is associated with the following hazards[6]:
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
  - H351: Suspected of causing cancer.
- Recommended Precautions:
  - Handle in a well-ventilated fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]
  - Avoid inhalation of dust and contact with skin and eyes.
  - Wash hands thoroughly after handling.

Disclaimer: This information is for guidance only. Users should consult the full Safety Data Sheet (SDS) from their supplier before use.

## Conclusion

**7-Amino-2,3-dihydroinden-1-one** (CAS 628732-03-6) is a compound of significant strategic importance for synthetic and medicinal chemists. Its rigid bicyclic core, combined with orthogonally reactive amine and ketone functionalities, provides a robust platform for the development of novel compounds. A clear understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to fully leverage its potential as a key building block in the pursuit of new therapeutics and functional materials.

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